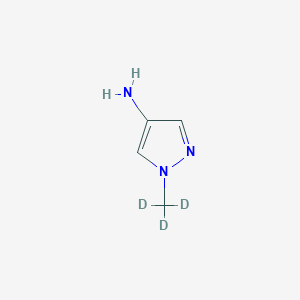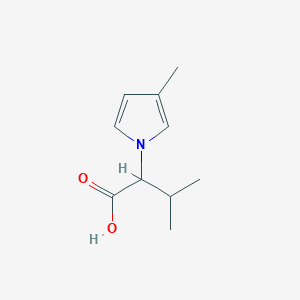
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring and a tetrahydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride typically involves multiple steps. One common method includes the reaction of 3-ethynylaniline with a suitable tetrahydroisoquinoline derivative under specific conditions. The reaction may require catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethynylphenyl derivatives and tetrahydroisoquinoline-based molecules. Examples include:
- Erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride)
- Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine)
- Afatinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) .
Uniqueness
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamidehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethynyl group and tetrahydroisoquinoline moiety contribute to its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17ClN2O |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-2-13-6-5-9-16(10-13)20-18(21)17-11-14-7-3-4-8-15(14)12-19-17;/h1,3-10,17,19H,11-12H2,(H,20,21);1H |
InChI Key |
WTQVRNAZYSBJAT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)

![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
amine dihydrochloride](/img/structure/B13580223.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)






